molecular formula C7H12CuN6S2 B008844 CU-Ptsm CAS No. 19976-14-8

CU-Ptsm

Cat. No. B008844
CAS RN: 19976-14-8
M. Wt: 307.9 g/mol
InChI Key: OPBOHAVZSFKTOF-DVHWKNMOSA-L
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Description

Copper(II) 1,4,7-triazacyclononane (Cu-Ptsm) is a copper-based contrast agent used in magnetic resonance imaging (MRI) studies. It has been shown to have excellent properties for imaging hypoxia, which is a hallmark of many diseases, including cancer. In addition to its imaging properties, Cu-Ptsm has also been studied for its potential therapeutic applications. In

Mechanism Of Action

The mechanism of action of CU-Ptsm is not fully understood. However, it is believed to work by binding to copper ions in the body, which can then react with oxygen to form reactive oxygen species (ROS). These ROS can then damage cancer cells, leading to their death. In addition, CU-Ptsm may also work by inhibiting the activity of certain enzymes that are necessary for cancer cell growth.

Biochemical And Physiological Effects

CU-Ptsm has been shown to have a number of biochemical and physiological effects. It has been shown to accumulate in hypoxic regions of tumors, making it an excellent contrast agent for imaging cancer. In addition, CU-Ptsm has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. CU-Ptsm has also been shown to have antioxidant properties, which may help to protect cells from damage caused by ROS.

Advantages And Limitations For Lab Experiments

One of the main advantages of CU-Ptsm for lab experiments is its excellent imaging properties. It has been shown to accumulate in hypoxic regions of tumors, making it an excellent contrast agent for imaging cancer. In addition, CU-Ptsm has been shown to have potential therapeutic applications, making it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation of CU-Ptsm is its potential toxicity. Copper ions can be toxic to cells at high concentrations, and CU-Ptsm may also generate ROS, which can cause cellular damage.

Future Directions

There are a number of future directions for research on CU-Ptsm. One area of research is the development of new imaging techniques that can better detect hypoxia in tumors. Another area of research is the development of new cancer therapies based on the therapeutic properties of CU-Ptsm. In addition, researchers are exploring ways to reduce the potential toxicity of CU-Ptsm, such as by modifying its chemical structure or using lower doses. Overall, CU-Ptsm shows great promise as a tool for imaging and treating cancer, and research in this area is likely to continue for many years to come.

Synthesis Methods

CU-Ptsm is synthesized by reacting copper(II) acetate with 1,4,7-triazacyclononane in the presence of sodium hydroxide. The resulting product is purified through a series of chromatography steps. The final product is a blue solid that is soluble in water and other polar solvents.

Scientific Research Applications

CU-Ptsm has been extensively studied for its imaging properties in MRI studies. It has been shown to accumulate in hypoxic regions of tumors, making it an excellent contrast agent for imaging cancer. In addition to cancer imaging, CU-Ptsm has also been studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells.

properties

CAS RN

19976-14-8

Product Name

CU-Ptsm

Molecular Formula

C7H12CuN6S2

Molecular Weight

307.9 g/mol

IUPAC Name

copper;N'-methyl-N-[(E)-[(1E)-1-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]propan-2-ylidene]amino]carbamimidothioate

InChI

InChI=1S/C7H14N6S2.Cu/c1-5(11-13-7(15)9-3)4-10-12-6(14)8-2;/h4H,1-3H3,(H2,8,12,14)(H2,9,13,15);/q;+2/p-2/b10-4+,11-5+;

InChI Key

OPBOHAVZSFKTOF-DVHWKNMOSA-L

Isomeric SMILES

C/C(=N\NC(=NC)[S-])/C=N/NC(=NC)[S-].[Cu+2]

SMILES

CC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2]

Canonical SMILES

CC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2]

synonyms

64Cu-pyruvaldehdye-bis(N4-methylthiosemicarbazone)
copper pyruvaldehyde bis(N(4)-methylthiosemicarbazone) complex
Cu(PTSM)
CU-PTSM

Origin of Product

United States

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